

Fmoc-Pro-OH-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fmoc-Pro-OH-d3

Cat. No.: B12407347

Get Quote

In-Depth Technical Guide: Fmoc-Pro-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-Pro-OH-d3**, a deuterated analog of the proteinogenic amino acid proline, protected with a fluorenylmethoxycarbonyl (Fmoc) group. This guide is intended for professionals in research, drug development, and peptide chemistry, offering detailed data, experimental protocols, and an overview of its applications.

Core Compound Data

Fmoc-Pro-OH-d3 is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for introducing a stable, isotopically labeled proline residue into a peptide sequence. The incorporation of deuterium can offer significant advantages in drug development and structural biology.

Property	Value	Source
Molecular Weight	340.39 g/mol	[1]
Chemical Formula	C20H16D3NO4	[1]
CAS Number	71989-31-6 (for non- deuterated Fmoc-Pro-OH)	[2][3]

Note on CAS Number: A specific CAS number for **Fmoc-Pro-OH-d3** is not consistently available in public databases. The CAS number for the non-deuterated parent compound, Fmoc-Pro-OH, is commonly used for identification.

Applications in Research and Drug Development

The use of deuterated amino acids like **Fmoc-Pro-OH-d3** is a strategic approach in modern pharmaceutical and biochemical research.

Enhanced Pharmacokinetic Properties

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic stability of a peptide-based drug.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism, prolonged half-life, and potentially reduced dosing frequency.

Structural Biology and Mechanistic Studies

Peptides containing deuterated amino acids are powerful tools in structural biology. Techniques such as neutron diffraction and certain types of NMR spectroscopy can leverage the unique properties of deuterium to elucidate peptide and protein structures with greater detail. Furthermore, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic studies.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Fmoc-Pro-OH-d3** into a peptide sequence using manual or automated Fmoc-SPPS. The procedure is based on standard, widely adopted methods.

Resin Preparation

 Select a suitable solid support (resin) based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1
hour in a reaction vessel.

Fmoc Deprotection

- To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine in DMF.
- Allow the reaction to proceed for 15-30 minutes.
- Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

Amino Acid Coupling

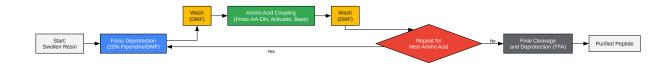
- In a separate vial, dissolve **Fmoc-Pro-OH-d3** (typically 3-5 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
- Add an activating base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, to the amino acid solution.
- Add the activated Fmoc-Pro-OH-d3 solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Wash the resin with DMF to remove excess reagents.

Repetition and Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

- Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used.
 A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).


- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet.

Purification and Analysis

- Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final deuterated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualization of the Experimental Workflow

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.

Click to download full resolution via product page

Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Pro-OH | C20H19NO4 | CID 688135 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Pro-OH CAS# 71989-31-6 Activotec [activotec.com]
- 4. lifetein.com [lifetein.com]
- To cite this document: BenchChem. [Fmoc-Pro-OH-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407347#fmoc-pro-oh-d3-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com